molecular formula C17H11N3OS B2389121 N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide CAS No. 1004223-11-3

N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide

Cat. No.: B2389121
CAS No.: 1004223-11-3
M. Wt: 305.36
InChI Key: DDCIFEYWWIKSKF-UHFFFAOYSA-N
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Description

N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide is a compound that belongs to the class of thienopyrimidines, which are known for their diverse biological activities

Scientific Research Applications

N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide has several scientific research applications:

Future Directions

Thieno[3,2-d]pyrimidines may serve as models for the development of new anti-inflammatory agents . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating in the presence of a desiccant such as calcium chloride . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDKs makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

N-thieno[2,3-d]pyrimidin-4-ylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS/c21-16(13-7-3-5-11-4-1-2-6-12(11)13)20-15-14-8-9-22-17(14)19-10-18-15/h1-10H,(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCIFEYWWIKSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C4C=CSC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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